![molecular formula C19H21N5O2S B2492460 N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-15-5](/img/structure/B2492460.png)
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that have been explored for various pharmacological and biological applications. Although the specific compound N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide has not been directly studied, related compounds have been synthesized and evaluated for their potential as drug candidates, offering insights into their chemical behavior and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic acids or esters, proceeding through intermediate steps such as esterification, hydrazidation, and cyclization, and culminating in the formation of the target compound through reactions like S-alkylation. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide were synthesized in a series of reactions involving phenyl acetic acid, suggesting a similar approach could be applied to the compound (Rehman et al., 2013).
Molecular Structure Analysis
Molecular docking and structure-activity relationship (SAR) studies play a crucial role in understanding the interaction of synthesized compounds with biological targets. For example, tetrazole derivatives have been synthesized and their structures determined by X-ray crystallography to understand their orientation and interaction within the active sites of enzymes, indicating the importance of molecular structure analysis in drug design (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to various derivatives with potential biological activity. For example, transformations of 5-aryloxytetrazoles with dimethyl sulfoxide resulted in a mixture of compounds, highlighting the chemical reactivity and the possibility of generating diverse derivatives from a parent compound (Dabbagh et al., 2005).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide revealed insights into the intermolecular interactions that could affect their physical properties and biological activity (Siddiqui et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards enzymes or bacteria, of compounds within this chemical class are of particular interest. For instance, synthesized derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole showed antibacterial, hemolytic, and thrombolytic activities, underscoring the importance of chemical properties in determining the potential therapeutic applications of these compounds (Aziz-Ur-Rehman et al., 2020).
科学的研究の応用
Design and Synthesis for Targeted Inhibition
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide belongs to a class of compounds extensively researched for their potential in medicinal chemistry, particularly as enzyme inhibitors or targeting specific cellular pathways. For instance, derivatives of similar structures have been evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS), an enzyme crucial for cancer cell metabolism. Analogous compounds demonstrate significant potential in attenuating the growth of human lymphoma cells both in vitro and in xenograft models, suggesting their utility in cancer therapy (Shukla et al., 2012).
Antimicrobial and Antiviral Activity
The structural framework of N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide and its analogs has been explored for antimicrobial and antiviral properties. Certain derivatives exhibit marked antibacterial and antiviral activities, providing a basis for the development of new therapeutic agents. Compounds synthesized from similar core structures have shown promising in vitro activity against H1N1 influenza A virus and bacterial strains, highlighting their potential in addressing infectious diseases (Ostrovskii et al., 2021).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-17-9-7-16(8-10-17)24-19(21-22-23-24)27-12-18(25)20-15-6-5-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKXFLWYSQQJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


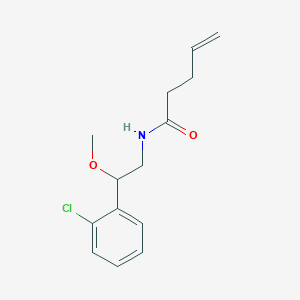

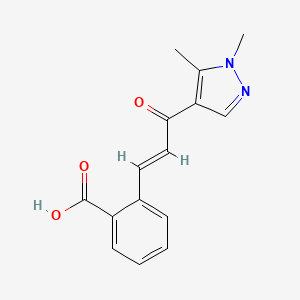
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

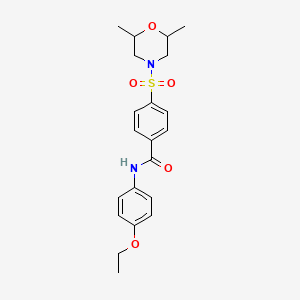
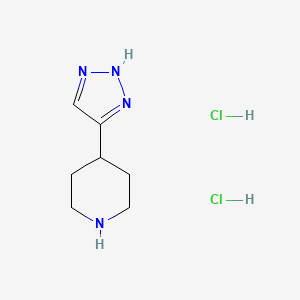
![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
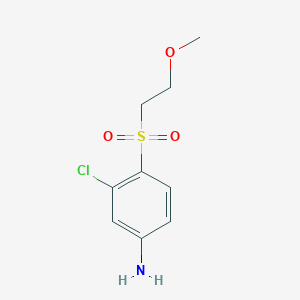
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)